molecular formula C16H18N6O3S B14928872 3-(1-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}ethyl)-4-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole

3-(1-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}ethyl)-4-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole

Cat. No.: B14928872
M. Wt: 374.4 g/mol
InChI Key: PFWAGGOPWGRCFP-UHFFFAOYSA-N
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Description

The compound 5-[1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic molecule that features a combination of pyrazole, triazole, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting with the preparation of the pyrazole and triazole intermediates. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO), and catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

5-[1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH to ensure the desired outcome. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydrazines .

Scientific Research Applications

5-[1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H18N6O3S

Molecular Weight

374.4 g/mol

IUPAC Name

3-[1-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H18N6O3S/c1-9-14(22(23)24)10(2)21(19-9)11(3)15-17-18-16(26)20(15)12-5-7-13(25-4)8-6-12/h5-8,11H,1-4H3,(H,18,26)

InChI Key

PFWAGGOPWGRCFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C2=NNC(=S)N2C3=CC=C(C=C3)OC)C)[N+](=O)[O-]

Origin of Product

United States

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